O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride
Description
Developmental Milestones in Hydroxylamine Chemistry
Hydroxylamine chemistry traces its origins to 1865, when Wilhelm Clemens Lossen first synthesized hydroxylammonium chloride via the reaction of tin, hydrochloric acid, and ethyl nitrate. Early isolation challenges persisted until 1891, when Lobry de Bruyn and Léon Crismer achieved pure hydroxylamine production, with Crismer’s salt (ZnCl₂(NH₂OH)₂) emerging as a stable precursor. The mid-20th century saw hydroxylamine’s industrial adoption, particularly in nylon-6 production via cyclohexanone oximation.
Modern innovations prioritize sustainability, exemplified by Zeng and Geng’s 2024 plasma-electrochemical cascade pathway (PECP), which synthesizes hydroxylamine from air and water. This method contrasts with traditional processes like the Raschig method, which suffers from nitrogen loss and pollution. Such advancements underscore the shift toward green chemistry principles in hydroxylamine derivative synthesis.
Structural and Functional Classification of Tetrahydropyran-Modified Hydroxylamines
Tetrahydropyran-modified hydroxylamines belong to the O-substituted hydroxylamine class, where the hydroxyl hydrogen is replaced by a tetrahydropyranylmethyl group. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₃NO₂·HCl | |
| Molecular weight | 131.17 g/mol (free base) | |
| Substituent orientation | O-tetrahydropyran-4-ylmethyl |
The tetrahydropyran ring confers enhanced steric bulk and electronic modulation compared to simpler N-alkylhydroxylamines. This modification improves solubility in polar aprotic solvents, as evidenced by its application in iron-catalyzed amination reactions. The hydrochloride salt form further stabilizes the compound against oxidative degradation, a common issue with hydroxylamine derivatives.
Theoretical Frameworks Governing Hydroxylamine Reactivity in Salt Forms
Hydroxylamine salts exhibit reactivity governed by two primary factors:
- Nucleophilic Amination : The free amine group (-NHOH) acts as a weak nucleophile, enabling C-N bond formation in the presence of electrophilic substrates. Protonation in acidic conditions (e.g., HCl) enhances electrophilicity at nitrogen.
- Redox Activity : Hydroxylamine’s intermediate oxidation state (-1) permits both oxidation to nitroxyl (HNO) and reduction to ammonia (NH₃). In hydrochloride form, the compound serves as a mild reducing agent, facilitating metal ion reduction in analytical chemistry.
The tetrahydropyran group modulates reactivity through steric effects. For instance, in iron-catalyzed aminochlorination, the bulky substituent directs regioselectivity toward terminal alkenes, yielding linear amines over branched products. Kinetic studies of analogous systems, such as cyclohexanone oximation, reveal pseudo-first-order dependence on hydroxylamine concentration, following the rate law:
$$ \text{Rate} = k[\text{NH}_2\text{OH}][\text{Ketone}] $$
where $$ k $$ is influenced by proton availability from the hydrochloride counterion.
Academic Significance of O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride
This compound has enabled breakthroughs in medicinal chemistry, particularly in the synthesis of mTOR kinase inhibitors and PDE10A antagonists. Its utility stems from three attributes:
- Chemoselectivity : The tetrahydropyran group minimizes undesired N-alkylation during amination, a common side reaction in hydroxylamine chemistry.
- Modular Synthesis : Derived from 4-(aminomethyl)tetrahydro-2H-pyran, the compound serves as a linchpin for constructing piperazine and morpholine derivatives—motifs prevalent in antipsychotic and anticancer agents.
- Catalytic Compatibility : It participates in iron-catalyzed difunctionalization reactions, allowing simultaneous introduction of amine and halide groups into alkenes.
Recent work by Morandi et al. demonstrated its use in aminoazidation and aminohydroxylation, expanding the toolbox for synthesizing β-amino alcohols and azides. These advances highlight its role in streamlining complex molecule assembly, reducing reliance on multi-step protection/deprotection sequences.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
O-(oxan-4-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-9-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H |
InChI Key |
QEXBGHHKWHKSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CON.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (Related Compound)
This closely related compound is synthesized via a two-step process which serves as a foundation for preparing the 4-yl methyl derivative:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | N-hydroxyphthalimide + 3,4-dihydro-2H-pyran + p-toluenesulfonic acid catalyst in tetrahydrofuran (THF), room temperature, 2 hours | Formation of O-protected intermediate | Not specified |
| 2 | Hydrazine hydrate (80%) in ethanol, room temperature, 1 hour | Hydrazinolysis to release hydroxylamine derivative | Crude isolated 75.3% |
After extraction and purification steps involving dichloromethane, aqueous washes (NaHCO3, NaCl), drying over sodium sulfate, and evaporation, a pale yellow solid product is obtained with melting point 35-37 °C.
Adaptation for this compound
While direct literature on the exact 4-yl methyl derivative is limited, the analogous preparation involves:
- Starting from N-hydroxyphthalimide or hydroxylamine hydrochloride.
- Reacting with 4-(chloromethyl)tetrahydro-2H-pyran or 3,4-dihydro-2H-pyran derivatives under acid catalysis to introduce the tetrahydropyranyl methyl protecting group.
- Followed by hydrazinolysis or other deprotection steps to free the hydroxylamine moiety.
- Final treatment with hydrochloric acid in an organic solvent (e.g., dichloromethane or ethyl acetate) to form the hydrochloride salt.
This approach mirrors the synthesis of other O-THP protected hydroxylamines and is supported by the general methodology for hydroxylamine protection and salt formation.
Reaction Scheme Summary
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | N-hydroxyphthalimide + 3,4-dihydro-2H-pyran (or 4-(chloromethyl)tetrahydro-2H-pyran) | Acid catalysis (p-toluenesulfonic acid), THF, rt, 2 h | Formation of O-protected intermediate |
| 2 | Hydrazine hydrate in ethanol, rt, 1 h | Cleavage of phthalimide protecting group, liberating hydroxylamine derivative | |
| 3 | Treatment with HCl in EtOAc or DCM | Formation of hydrochloride salt, improves stability and isolation |
Purification and Characterization
- Extraction with dichloromethane and washes with saturated sodium bicarbonate and brine remove impurities.
- Drying over anhydrous sodium sulfate followed by evaporation yields the crude product.
- Vacuum drying and recrystallization from ethyl acetate or other solvents afford pure hydrochloride salt.
- Melting point determination (typically 35-37 °C for related compounds) and spectroscopic methods (NMR, IR) confirm structure.
Data Table: Typical Yields and Conditions
| Compound | Starting Material(s) | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Purification |
|---|---|---|---|---|---|---|---|
| O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | N-hydroxyphthalimide, 3,4-dihydro-2H-pyran | p-Toluenesulfonic acid, hydrazine hydrate | THF, ethanol | 20 (rt) | 2 h + 1 h | 75.3 | Extraction, drying, vacuum distillation |
| This compound (expected) | N-hydroxyphthalimide, 4-(chloromethyl)tetrahydro-2H-pyran | Acid catalyst, hydrazine hydrate, HCl | THF, ethanol, DCM or EtOAc | 20 (rt) | 2 h + 1 h + 1 h | ~70-80 (estimated) | Extraction, acid salt formation, drying |
Chemical Reactions Analysis
Types of Reactions
O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxylamine derivatives. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitriles.
Biology: The compound is used in biochemical assays to detect and quantify specific biomolecules.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form stable intermediates with electrophiles, leading to the formation of oximes, nitriles, and other derivatives. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Tetrahydro-2H-Pyran Moieties
Several compounds sharing the tetrahydro-2H-pyran backbone are documented in , including:
| Compound Name | CAS Number | Substituent Position | Similarity Index | Key Properties/Applications |
|---|---|---|---|---|
| Tetrahydro-2H-pyran-4-amine hydrochloride | 33024-60-1 | 4-position amine | 0.81 | Intermediate in drug synthesis |
| (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 | 3-position amine | 1.00 | Chiral building block |
| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl | 389621-77-6 | Ethylamine sidechain | 0.74 | Potential CNS-targeting pharmacophore |
Key Differences :
- The target compound’s hydroxylamine-O-THP-methyl group distinguishes it from amine-substituted analogs. This substitution likely enhances nucleophilicity and reactivity toward carbonyl groups compared to amine derivatives.
- The THP ring’s stereochemistry (e.g., 3- vs. 4-position substitution) significantly impacts biological activity, as seen in the higher similarity index of the 3-position (R)-enantiomer .
Functional Analogs: Hydroxylamine Derivatives
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)
- Structure : Pentafluorobenzyl substituent instead of THP-methyl.
- Applications : Widely used as a derivatizing agent for carbonyl compounds (e.g., acrolein, glyoxal) in GC/MS analysis due to its electron-withdrawing fluorine atoms, which improve detection limits (0.01–0.17 µmol/L) .
- PFBHA’s fluorinated aromatic ring enhances stability in aqueous solutions, whereas the THP group could improve solubility in non-polar matrices .
O-Methyl-hydroxylamine Hydrochloride
- Structure : Simple methyl substituent.
- Applications : Used in oxime formation and as a protecting group.
- The THP moiety may confer better metabolic stability in pharmaceutical applications compared to the methyl group .
Stability and Reactivity in Solution
highlights the instability of hydroxylamine hydrochlorides in aqueous alkaline conditions, where they decompose or reduce metal ions. However, the THP substituent in the target compound may mitigate this instability by sterically shielding the hydroxylamine group. For example, mercuric hydroxylamine salts are noted to decompose in aqueous solutions but stabilize in alcohols . This suggests that the target compound’s solubility in alcohols (e.g., methanol, ethanol) could enhance its utility in synthetic protocols requiring anhydrous conditions.
Data Tables for Quick Reference
Table 1: Comparison of Hydroxylamine Derivatives
*Free base CAS; hydrochloride form may differ.
Biological Activity
O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine hydrochloride (CAS Number: 1803585-31-0) is a hydroxylamine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique tetrahydropyran moiety, which may influence its interactions with biological systems.
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Purity | 97% |
| CAS Number | 1803585-31-0 |
| IUPAC Name | O-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine hydrochloride |
The compound features a hydroxylamine functional group, which is known for its reactivity, particularly in forming oximes and nitroso compounds.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It has been suggested that this compound may inhibit base excision repair (BER) pathways, which are critical for DNA repair processes. This inhibition can lead to increased DNA damage, potentially enhancing the efficacy of certain chemotherapeutic agents .
- Covalent Bond Formation : The hydroxylamine group can form covalent bonds with apurinic/apyrimidinic (AP) sites in DNA. This interaction disrupts normal DNA repair mechanisms, leading to an accumulation of DNA strand breaks and subsequent apoptosis in cancer cells.
- Antioxidant Activity : Hydroxylamines are known to exhibit antioxidant properties. For instance, studies have shown that derivatives of hydroxylamine can prevent oxidative damage to mitochondrial DNA and lipid membranes, suggesting a protective role against oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of hydroxylamines, including this compound:
- Antitumor Potential : Research indicates that compounds with similar structures can enhance the cytotoxic effects of alkylating agents in cancer therapy by inhibiting DNA repair pathways. This suggests a potential role for this compound in cancer treatment protocols .
- Antioxidant Efficacy : A study highlighted the antioxidant properties of hydroxylamines, demonstrating their ability to reduce oxidative damage in various biological systems. This suggests that this compound may also possess similar protective effects against oxidative stress .
- Synthesis Applications : The compound has been utilized in synthesizing hydroxamic acids, which are important in medicinal chemistry for their ability to inhibit metalloproteinases and other enzymes involved in disease processes .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-Methylhydroxylamine | Inhibits DNA repair | Antitumor activity |
| Hydroxylamine | Antioxidant properties | Prevents oxidative damage |
| O-(Tetrahydro-2H-pyran-2-yl) hydroxylamine | Synthesis of hydroxamic acids | Enzyme inhibition |
Q & A
Q. What are the optimized synthetic routes for O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride, and how are reaction conditions controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example:
- Step 1: Formation of the tetrahydro-2H-pyran-4-ylmethyl intermediate via reduction of a ketone precursor using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under anhydrous conditions .
- Step 2: Introduction of the hydroxylamine group via reaction with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture) at controlled pH (5–6) to prevent decomposition .
- Final Step: Salt formation with HCl to enhance stability and crystallinity .
Key parameters include temperature control (0–25°C for sensitive steps), inert atmosphere (N₂/Ar), and purification via recrystallization or column chromatography. Analytical techniques like TLC and NMR are critical for monitoring intermediates .
Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 220–254 nm) to assess purity (>98% by area normalization). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₇H₁₅ClN₂O₂: 194.06) .
Q. What are the solubility and stability profiles of this compound in common solvents, and how should storage conditions be optimized?
Methodological Answer:
- Solubility: The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water or PBS at pH 4–6). In organic solvents, it is sparingly soluble in THF but moderately soluble in DMSO (10–20 mg/mL) .
- Stability:
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing analogs with modified substituents on the tetrahydro-2H-pyran ring?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., o-tolyl in ) reduce nucleophilic attack rates during amination. Use bulky base catalysts (e.g., DBU) to mitigate steric hindrance .
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity of intermediates, accelerating coupling reactions. Monitor via in situ IR spectroscopy for real-time kinetic analysis .
- Case Study: Substitution at the pyran-4-position (e.g., pyridinyl in ) requires Suzuki-Miyaura cross-coupling with palladium catalysts, optimized at 80–100°C in dioxane/water .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Metabolic Stability: Assess hepatic microsomal stability (e.g., rat/human liver microsomes) to identify rapid clearance mechanisms (e.g., cytochrome P450 oxidation). Co-administer CYP inhibitors (e.g., ketoconazole) in vivo to validate .
- Protein Binding: Measure plasma protein binding (PPB) via equilibrium dialysis. High PPB (>95%) may reduce free drug concentration, explaining reduced efficacy in vivo despite potent in vitro activity .
- Bioavailability: Conduct pharmacokinetic studies (Cₘₐₓ, AUC) to correlate dosing regimens with observed discrepancies .
Q. How does stereochemistry at the tetrahydro-2H-pyran ring influence target binding affinity, and what computational tools predict these interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Compare binding modes of enantiomers to targets (e.g., enzymes with chiral active sites). For example, (R)-enantiomers may form stronger hydrogen bonds with catalytic residues .
- Docking Studies (AutoDock Vina): Generate poses for diastereomers and rank by binding energy (ΔG). Validate with SPR or ITC to confirm computational predictions .
- Case Study: highlights QSAR models for fluorinated analogs, where 3R,4S-configuration improves target affinity by 10-fold compared to 3S,4R .
Q. What are the best practices for handling hydroxylamine functional groups to prevent decomposition during reactions?
Methodological Answer:
- Oxygen Exclusion: Use degassed solvents and Schlenk-line techniques to minimize oxidation to nitroxides .
- Acidic Conditions: Maintain pH <7 (via HCl or acetic acid) to stabilize the hydroxylamine (-NH-O-) moiety. Avoid transition metals (e.g., Fe³⁺) that catalyze degradation .
- Low-Temperature Storage: Intermediate solutions should be kept at 0–4°C and used within 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
